N-Acetyl-S-ethyl-L-cysteine N-Acetyl-S-ethyl-L-cysteine
Brand Name: Vulcanchem
CAS No.: 31386-36-4
VCID: VC20766805
InChI: InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
SMILES: CCSCC(C(=O)O)NC(=O)C
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

N-Acetyl-S-ethyl-L-cysteine

CAS No.: 31386-36-4

Cat. No.: VC20766805

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-S-ethyl-L-cysteine - 31386-36-4

Specification

CAS No. 31386-36-4
Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name (2R)-2-acetamido-3-ethylsulfanylpropanoic acid
Standard InChI InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
Standard InChI Key BSVHABSINROVJJ-LURJTMIESA-N
Isomeric SMILES CCSC[C@@H](C(=O)O)NC(=O)C
SMILES CCSCC(C(=O)O)NC(=O)C
Canonical SMILES CCSCC(C(=O)O)NC(=O)C

Introduction

Overview of N-Acetyl-S-ethyl-L-cysteine

N-Acetyl-S-ethyl-L-cysteine is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the addition of an acetyl group and an ethyl group to the sulfur atom of L-cysteine, enhancing its solubility and bioavailability. It is also known by several synonyms, including N-acetyl-S-ethylcysteine and (2R)-2-acetamido-3-ethylsulfanylpropanoic acid.

Biological Significance

N-Acetyl-S-ethyl-L-cysteine exhibits properties that are beneficial for human health, particularly in its role as a precursor to glutathione, a vital antioxidant in the body. The compound's antioxidant capabilities make it a candidate for therapeutic applications in various medical conditions.

Mechanisms of Action

The primary mechanisms through which N-Acetyl-S-ethyl-L-cysteine exerts its effects include:

  • Antioxidant Activity: It helps neutralize free radicals, reducing oxidative stress.

  • Glutathione Precursor: It facilitates the synthesis of glutathione, critical for detoxification processes.

Clinical Applications

Research has indicated potential applications for N-Acetyl-S-ethyl-L-cysteine in treating several health conditions:

  • Chronic Diseases: It may assist in managing chronic conditions such as diabetes and cardiovascular diseases.

  • Psychiatric Disorders: There is evidence supporting its use as an adjunctive treatment for conditions like bipolar disorder and schizophrenia .

Research Findings

Recent studies have explored the pharmacological properties and therapeutic potential of N-Acetyl-S-ethyl-L-cysteine.

Pharmacokinetics

Research indicates that N-Acetyl-S-ethyl-L-cysteine has favorable pharmacokinetic properties:

  • Absorption: It is efficiently absorbed when administered orally, achieving peak plasma concentrations within 30 minutes to 1 hour after ingestion .

  • Bioavailability: Compared to its parent compound, N-acetylcysteine, N-Acetyl-S-ethyl-L-cysteine shows improved bioavailability due to its modified structure.

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of N-Acetyl-S-ethyl-L-cysteine in various therapeutic contexts:

  • Oxidative Stress Reduction: Trials have shown significant reductions in markers of oxidative stress among participants using this compound as part of their treatment regimen .

  • Neuroprotective Effects: Evidence suggests that it may offer neuroprotective benefits, particularly in neurodegenerative diseases .

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